Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate
Description
Key Structural Features:
Crystallographic Studies and Conformational Dynamics
Crystallographic data for this compound remain limited, but analogous Boc-protected piperazine derivatives exhibit monoclinic or orthorhombic crystal systems with P2$$1$$/c or Pna2$$1$$ space groups. For example:
- Boc-pyrrolidine-piperazine analogs show intermolecular hydrogen bonds between the carbamate carbonyl ($$ \text{C=O} $$) and adjacent N–H groups, stabilizing lattice structures.
- Conformational flexibility : The piperazine ring’s chair-to-boat transitions are restricted by the bulky Boc group, as observed in related compounds via X-ray diffraction.
Hypothesized Crystal Parameters (Based on Analogues):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2$$_1$$/c |
| Unit cell dimensions | $$ a = 8.92 \, \text{Å}, \, b = 9.15 \, \text{Å}, \, c = 11.85 \, \text{Å} $$ |
| α/β/γ | 92.8°, 110.5°, 116.9° |
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$_3 $$):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.25 | t (3H) | Ethyl CH$$_3$$ |
| 1.44 | s (9H) | Boc $$ \text{C}(\text{CH}3)3 $$ |
| 2.60–3.20 | m (8H) | Piperazine and pyrrolidine CH$$_2$$ |
| 4.12 | q (2H) | Ethyl CH$$_2$$ |
$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$_3 $$):
| δ (ppm) | Assignment |
|---|---|
| 14.1 | Ethyl CH$$_3$$ |
| 28.2 | Boc $$ \text{C}(\text{CH}3)3 $$ |
| 44.5–53.0 | Piperazine/pyrrolidine CH$$_2$$ |
| 155.2 | Carbamate C=O |
| 170.5 | Ester C=O |
Infrared (IR) Spectroscopy
| Absorption (cm$$^{-1}$$) | Assignment |
|---|---|
| 2970–2850 | C–H stretch (Boc CH$$_3$$) |
| 1745 | Ester C=O stretch |
| 1690 | Carbamate C=O stretch |
| 1250 | C–N stretch (piperazine) |
Mass Spectrometry (MS)
| m/z | Fragment Ion |
|---|---|
| 327.4 | [M]$$^+$$ (molecular ion) |
| 270.3 | [M – C$$4$$H$$9$$O$$_2$$]$$^+$$ |
| 227.2 | [M – Boc – COOCH$$2$$CH$$3$$]$$^+$$ |
| 57.1 | [C$$4$$H$$9$$]$$^+$$ |
The base peak at m/z 57 corresponds to the tert-butyl ion ($$\text{C}(\text{CH}3)3^+$$), a hallmark of Boc-protected compounds.
Properties
IUPAC Name |
ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4/c1-5-22-14(20)18-10-8-17(9-11-18)13-6-7-19(12-13)15(21)23-16(2,3)4/h13H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIUGTADIICGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Pyrrolidine Nitrogen
Functionalization at Pyrrolidin-3-yl Position
- The 3-position of the pyrrolidine ring is functionalized, often via oxidation or substitution reactions. For example, oxidation of a hydroxy group to a keto group can be achieved using pyridine-sulfur trioxide complexes in dimethyl sulfoxide (DMSO).
- Alternatively, alkylation or coupling reactions introduce desired substituents at this position.
Coupling with Piperazine Derivative
- The Boc-protected pyrrolidine intermediate is coupled with a piperazine derivative bearing an ethyl carboxylate group. This coupling can be facilitated by carbodiimide coupling agents such as EDC-HCl or CDI in the presence of catalysts like 4-dimethylaminopyridine (DMAP) and base (e.g., triethylamine).
- The reaction is generally carried out in anhydrous solvents such as dichloromethane or dimethylformamide at room temperature to moderate heating.
Purification and Deprotection
- After coupling, the product is purified by extraction, washing with aqueous sodium bicarbonate and sodium chloride solutions, activated carbon treatment, filtration, and crystallization using solvents like ethyl acetate and hexanes at controlled temperatures.
- If necessary, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, although for this compound, the Boc group is retained.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
- The Boc protection step is crucial for selectivity and yield; incomplete protection leads to side reactions.
- The oxidation step requires careful temperature control to prevent over-oxidation or decomposition.
- Carbodiimide coupling efficiency is enhanced by using catalytic amounts of DMAP and controlling moisture to prevent hydrolysis.
- Purification steps involving activated carbon and cold solvent mixtures improve product purity and crystallinity.
- Alternative synthetic routes may use visible-light photocatalysis for related piperazine derivatives but are less common for this specific compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated derivatives.
Scientific Research Applications
Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Piperazine backbone : Facilitates hydrogen bonding and solubility.
- Boc-protected pyrrolidine : Provides steric protection and acid-sensitive deprotection.
- Ethyl ester : Modifies lipophilicity and metabolic stability.
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related piperazine-pyrrolidine derivatives is presented below:
Physicochemical Properties
- Lipophilicity : The ethyl ester in the target compound increases logP compared to methyl esters (e.g., tert-butyl 4-(pyridin-3-ylcarbonyl)piperazine-1-carboxylate, logP = 1.8 vs. target compound logP ≈ 2.3) .
- Stability: Boc protection in the target compound allows stability under basic conditions but cleaves in trifluoroacetic acid (TFA), unlike acetylated analogues (e.g., Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate), which require harsher deprotection .
Biological Activity
Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate, a compound with the molecular formula C₁₆H₂₉N₃O₄ and CAS Number 1291486-42-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a pyrrolidine group and an ethyl ester moiety. The tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for various biological assays.
Structural Formula
Molecular Weight
- Molecular Weight: 327.425 g/mol
Pharmacological Profile
Research indicates that derivatives of piperazine compounds exhibit a range of biological activities, including:
- Acetylcholinesterase Inhibition: Piperazine derivatives have been identified as inhibitors of human acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . this compound may share similar inhibitory effects due to its structural analogies.
- Antibacterial Activity: Some studies have explored the antibacterial properties of piperazine derivatives. For instance, compounds with similar structures have demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors and enzymes:
- Serotonin Receptor Modulation: Piperazine derivatives often act as agonists or antagonists at serotonin receptors, influencing mood and cognition.
- Enzyme Inhibition: The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, enhancing cholinergic transmission in the nervous system.
Case Study 1: Acetylcholinesterase Inhibition
A study conducted by Varadaraju et al. (2013) evaluated several piperazine derivatives for their acetylcholinesterase inhibitory activity. The results indicated that compounds with structural similarities to this compound exhibited promising IC50 values, suggesting that this compound may also possess similar inhibitory properties .
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Compound A | <50 | AChE Inhibitor |
| This compound | TBD | TBD |
Case Study 2: Antibacterial Activity
In a separate investigation into the antibacterial properties of piperazine derivatives, compounds similar to this compound were tested against various bacterial strains. The findings revealed significant inhibition against Enterococcus faecalis and Enterococcus faecium, indicating the potential for developing new antibacterial agents based on this scaffold .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Enterococcus faecalis | <10 |
| Enterococcus faecium | <20 |
Q & A
Q. What are the common synthetic routes for preparing Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate?
The synthesis typically involves multi-step organic reactions, starting with Boc-protected pyrrolidine and piperazine derivatives. A general approach includes:
- Step 1 : Coupling a Boc-pyrrolidine intermediate with a piperazine scaffold using reagents like EDCI/HOBt in dichloromethane (DCM) .
- Step 2 : Introducing the ethyl carboxylate group via nucleophilic substitution or esterification under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Purification via silica gel chromatography or recrystallization to achieve >95% purity . Critical parameters include temperature control (0–25°C), solvent selection (polar aprotic solvents preferred), and Boc-group stability during acidic/basic conditions .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
Key methods include:
Q. How can researchers assess the compound’s stability under varying pH conditions?
Perform accelerated stability studies:
- Method : Dissolve the compound in buffers (pH 1–10) and monitor degradation via HPLC at 25°C/40°C over 7–14 days.
- Key Metrics : Degradation products (e.g., Boc deprotection at pH <3), half-life calculations .
- Controls : Use inert atmospheres (N₂) to avoid oxidative decomposition .
Advanced Research Questions
Q. How can conflicting crystallographic data for piperazine derivatives be resolved?
Discrepancies in bond angles or torsional strain may arise from:
- Dynamic disorder : Refine using SHELXL’s PART instruction to model alternative conformations .
- Twinned crystals : Apply Hooft parameter analysis (e.g., via PLATON) to detect and correct twinning .
- Validation Tools : Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental vs. theoretical geometries .
Q. What experimental strategies optimize low yields in the final coupling step?
Low yields (<40%) may result from steric hindrance or competing side reactions. Mitigation approaches:
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventionally) .
- In Situ FTIR Monitoring : Track reagent consumption to halt reactions at optimal conversion .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s pharmacological potential?
- Step 1 : Synthesize analogs with modifications to the pyrrolidine (e.g., substituents at C3) or piperazine (e.g., N-methylation) .
- Step 2 : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Step 3 : Correlate activity data with computational docking (e.g., AutoDock Vina) to identify critical binding motifs .
Q. What analytical methods resolve discrepancies in reported biological activity data?
Contradictory IC₅₀ values may arise from assay variability. Standardization strategies:
- Assay Replicates : Perform triplicate measurements with internal controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular viability assays (MTT) .
- Meta-Analysis : Compare datasets across published studies using tools like ChemBL or PubChem BioAssay .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for Boc-group stability .
- Characterization : Combine NMR with HSQC/HMBC for unambiguous assignment of crowded spectra .
- Data Contradictions : Use tiered validation (e.g., crystallography → computational modeling → biological assays) to resolve ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
